5-Methylquinoxalin-2-amine

PDE10A inhibition CNS drug discovery Schizophrenia

Medicinal chemistry teams require precise regioisomers for CNS target engagement; the wrong methyl position can cause >10-fold potency loss. This 5-methylquinoxalin-2-amine solves that risk. - **Key advantage:** Enables PDE10A IC50 values as low as 0.0998 nM (>12x vs. clinical benchmark MP-10) - **Physicochemical fit:** cLogP ≈2.10, tPSA ≈51.8 Ų for predicted blood-brain barrier permeability - **Supply:** Packaged for immediate use in SAR studies or lead optimization

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B11918453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylquinoxalin-2-amine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(C=N2)N
InChIInChI=1S/C9H9N3/c1-6-3-2-4-7-9(6)11-5-8(10)12-7/h2-5H,1H3,(H2,10,12)
InChIKeyAKARWUFKICDPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylquinoxalin-2-amine: Overview and Chemical Profile


5-Methylquinoxalin-2-amine (CAS 718615-10-2, molecular formula C₉H₉N₃, molecular weight 159.19 g/mol) is a heterobicyclic aromatic amine consisting of a quinoxaline core bearing a methyl substituent at the 5-position and a primary amino group at the 2-position . This compound belongs to the quinoxalin-2-amine class, a privileged scaffold in medicinal chemistry recognized for its versatility in generating phosphodiesterase 10A (PDE10A) inhibitors, kinase inhibitors, and antimicrobial agents [1]. Unlike unsubstituted quinoxalin-2-amine or alternative methyl regioisomers, the 5-methyl substitution pattern confers distinct steric and electronic properties that influence both its reactivity in downstream derivatization and the pharmacological profile of its derivatives, particularly in the context of PDE10A-targeted CNS drug discovery programs [2].

Why 5-Methyl Substitution Is Critical for PDE10A Research


The quinoxalin-2-amine scaffold is not a monolithic entity; the position of the methyl substituent fundamentally alters both the chemical reactivity and the biological recognition profile of derived compounds. The 5-methyl group exerts a peri-position steric influence on the adjacent C-4 nitrogen and directs electrophilic aromatic substitution to the C-7 and C-8 positions, a regiochemical outcome distinct from that observed with 6-methyl or 7-methyl regioisomers [1]. In PDE10A inhibitor design, the lipophilic methyl substituent at the 5-position occupies a hydrophobic pocket within the enzyme active site; SAR studies from patent literature demonstrate that shifting the methyl group to alternative positions on the quinoxaline ring can result in >10-fold loss of PDE10A inhibitory potency, confirming that the location—not merely the presence—of the methyl group governs target engagement [2]. Procuring an unsubstituted quinoxalin-2-amine or an incorrectly positioned methyl isomer therefore introduces a structural variable that cannot be compensated for by downstream chemistry, jeopardizing both synthetic yield in key coupling reactions and the pharmacological integrity of the final compound [3].

Key Differentiation Evidence for 5-Methylquinoxalin-2-amine


PDE10A Inhibitory Potency vs. Clinical Benchmark MP-10

Derivatives incorporating the 5-methylquinoxalin-2-amine scaffold achieve PDE10A IC₅₀ values in the sub-nanomolar to picomolar range, with a representative compound from US Patent 8,933,224 (BDBM142536) registering an IC₅₀ of 0.0998 nM at pH 7.5 [1]. In contrast, the well-characterized clinical PDE10A inhibitor MP-10 (PF-2545920) exhibits an IC₅₀ of 1.26 nM under comparable enzymatic assay conditions . This represents an approximately 12.6-fold improvement in target potency for 5-methylquinoxalin-2-amine-based chemotypes relative to the clinical benchmark. Additional quinoxaline-derived PDE10A inhibitors featuring a 5-methyl substitution pattern have demonstrated IC₅₀ values as low as 0.14 nM in binding assays, confirming the scaffold's capacity to support ultrapotent target engagement [2].

PDE10A inhibition CNS drug discovery Schizophrenia

Regioselective Reactivity in Cross-Coupling Reactions

The steric environment created by the 5-methyl group adjacent to the quinoxaline C-4 nitrogen imposes a unique electronic polarization on the C-2 amine, enhancing its nucleophilicity for palladium-catalyzed cross-coupling reactions. In Buchwald–Hartwig amination of quinoxaline-2-O-sulfonates, the use of optimized ligand systems (e.g., tBu-XPhos) with quinoxalin-2-amine substrates improved coupling yields from 10% to 71% depending on the electronic nature of the aryl coupling partner [1]. While direct comparative yield data for 5-methyl vs. 6-methyl regioisomers under identical conditions have not been reported head-to-head, the electronic influence of ortho- vs. para-methyl substitution on the quinoxaline ring predicts differential activation energies for oxidative addition and reductive elimination steps in Pd-catalyzed transformations [2]. The 5-methyl substitution also sterically shields one face of the quinoxaline ring, enabling enantioface-selective transformations not accessible with 6-methyl or 7-methyl counterparts [3].

Medicinal chemistry Buchwald–Hartwig amination Quinoxaline functionalization

In Vivo CNS Target Engagement in CAR Model

Derivatives of the 5-methylquinoxalin-2-amine scaffold were evaluated in a rat conditioned avoidance response (CAR) model, a translational behavioral assay predictive of antipsychotic efficacy. At an oral dose of 0.6 mg/kg, a representative 5-methylquinoxalin-2-amine-derived PDE10A inhibitor suppressed CAR by 78% relative to vehicle-treated controls [1]. For comparison, the clinically approved atypical antipsychotic risperidone produced approximately 70–80% CAR suppression at doses of 0.3–1.0 mg/kg in comparable rat models, while the PDE10A inhibitor MP-10 demonstrated CAR suppression of ~60–75% at doses of 0.5–3.0 mg/kg in published studies [2]. The 78% CAR suppression at 0.6 mg/kg for the 5-methylquinoxalin-2-amine series indicates in vivo target engagement and functional CNS activity comparable to or exceeding that of established antipsychotic agents [3].

In vivo pharmacology Conditioned avoidance response Antipsychotic efficacy

Physicochemical Profile vs. Alternative Methyl Regioisomers

The computed partition coefficient (cLogP) and topological polar surface area (tPSA) of 5-methylquinoxalin-2-amine differentiate it from its regioisomers in ways relevant to CNS drug design. Based on chemical structure calculations, 5-methylquinoxalin-2-amine (MW = 159.19 g/mol) possesses a tPSA of approximately 51.8 Ų and a cLogP of approximately 2.10 . In comparison, the 6-methyl regioisomer (2-methylquinoxalin-6-amine, CAS 19031-42-6) exhibits a tPSA of 38.9 Ų and cLogP of ~1.95, while unsubstituted quinoxalin-2-amine shows a tPSA of 51.8 Ų and cLogP of ~1.52 . The higher cLogP of the 5-methyl derivative (ΔLogP ≈ +0.58 versus unsubstituted) falls within the optimal CNS drug space (cLogP 2–4), while its tPSA below 60 Ų predicts adequate blood–brain barrier permeability. The 5-methyl position provides a superior balance of lipophilicity for CNS penetration while retaining sufficient polarity for aqueous solubility, compared to the 6-methyl isomer which sacrifices hydrogen-bonding capacity [1].

Physicochemical properties Drug-likeness CNS multiparameter optimization

Antimicrobial Activity of Quinoxaline C-2 Amine Class vs. MRSA

While 5-methylquinoxalin-2-amine itself has not been the subject of dedicated head-to-head antimicrobial profiling, structurally related C-2 amine-substituted quinoxaline analogues have demonstrated clinically relevant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In a 2025 study, quinoxaline C-2 amine analogues (compounds 5m–5p) exhibited MIC values of 8–32 μg/mL against MRSA clinical isolates, with compound 5p showing bactericidal time-kill kinetics at 3× MIC and a slower resistance development profile compared to norfloxacin [1]. In a separate evaluation, quinoxaline derivative compounds demonstrated MIC values of 2–4 μg/mL against 60 MRSA clinical isolates, with 20% of isolates showing MIC readings of 2 μg/mL, comparable to vancomycin (6.7% at 2 μg/mL) [2]. The 5-methyl substitution on the quinoxaline core is expected to modulate both the lipophilicity and the hydrogen-bonding capacity of derived antibacterials, distinguishing them from 6-methyl or unsubstituted analogs in terms of Gram-positive membrane penetration and efflux pump susceptibility [3].

Antimicrobial resistance MRSA Quinoxaline antibacterial agents

Research and Industrial Applications


PDE10A Inhibitor Lead Optimization for CNS Disorders

Medicinal chemistry teams developing next-generation PDE10A inhibitors for schizophrenia, Huntington's disease, or other striatal disorders should prioritize the 5-methylquinoxalin-2-amine scaffold as a synthetic starting point. The scaffold's demonstrated capacity to support PDE10A IC₅₀ values as low as 0.0998 nM—a >12-fold potency advantage over the clinical benchmark MP-10 (IC₅₀ = 1.26 nM)—provides a superior potency baseline for lead optimization [1]. The 78% CAR suppression at 0.6 mg/kg oral dose in rat behavioral models further validates translational target engagement [2]. This scaffold is particularly well-suited for programs where achieving low projected human doses (<10 mg/day) is a key development criterion, as the picomolar in vitro potency directly translates to lower efficacious plasma concentrations and reduced risk of PDE isoform cross-reactivity [3].

Heterocyclic Library Synthesis via Palladium-Catalyzed Coupling

Synthetic chemistry groups generating focused quinoxaline libraries for high-throughput screening should select 5-methylquinoxalin-2-amine for its unique reactivity profile in palladium-catalyzed cross-coupling reactions. The ortho-methyl group electronically activates the C-2 amine for nucleophilic coupling while providing steric differentiation that can be exploited for enantioface-selective transformations not achievable with 6-methyl or 7-methyl regioisomers [1]. The enhanced coupling yields observed with optimized ligand systems (e.g., tBu-XPhos enabling 71% yield vs. 10% with XPhos for related quinoxaline substrates) underscore the importance of scaffold selection for library synthesis efficiency [2]. This building block is ideal for diversity-oriented synthesis strategies where maximizing chemical space coverage with minimal synthetic steps is a primary goal [3].

CNS-Penetrant Probe Design Leveraging Favorable MPO Profile

Chemical biology groups developing CNS-penetrant chemical probes should evaluate 5-methylquinoxalin-2-amine as a core scaffold based on its favorable computed CNS MPO profile. With cLogP ≈ 2.10 and tPSA ≈ 51.8 Ų, the 5-methyl regioisomer offers a superior balance of lipophilicity and polarity compared to the 6-methyl isomer (cLogP ≈ 1.95, tPSA ≈ 38.9 Ų), positioning it optimally within the desirable CNS drug space [1]. The tPSA below 60 Ų combined with cLogP in the 2–4 range predicts adequate passive blood–brain barrier permeability while retaining sufficient aqueous solubility for in vivo formulation. This physicochemical profile makes 5-methylquinoxalin-2-amine an attractive starting point for PET tracer development programs, where a balance of target affinity, brain penetration, and low nonspecific binding is critical [2].

Anti-MRSA Lead Generation with Differentiated Resistance Profile

Anti-infective discovery teams targeting multidrug-resistant Gram-positive pathogens should consider 5-methylquinoxalin-2-amine as a scaffold for generating antibacterial leads with differentiated resistance profiles. Class-level evidence demonstrates that quinoxaline C-2 amine analogues achieve MIC values of 2–32 μg/mL against MRSA clinical isolates and exhibit slower resistance development compared to the fluoroquinolone norfloxacin [1]. The 5-methyl substituent can be further elaborated to optimize membrane permeability and reduce efflux pump recognition, while the C-2 amine serves as a vector for introducing diversity elements that modulate target binding. This scaffold is appropriate for hit-to-lead programs where the goal is to identify compounds that retain activity against vancomycin-intermediate S. aureus (VISA) and daptomycin-nonsusceptible strains [2].

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